molecular formula C13H16N4O B14863303 1-(4-Methylbenzyl)-3-methyl-1H-pyrazole-5-carbohydrazide

1-(4-Methylbenzyl)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B14863303
M. Wt: 244.29 g/mol
InChI Key: NJZNICFGTNEDMZ-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylbenzyl group and a carbohydrazide moiety attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-methylbenzylhydrazine with 3-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carbohydrazide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Methylbenzyl)-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. It is used as a lead compound for the development of new therapeutic agents.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex pyrazole derivatives with potential pharmaceutical applications.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory processes, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anti-inflammatory studies, the compound may inhibit cyclooxygenase (COX) enzymes, while in antimicrobial studies, it may target bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzyl)-1H-pyrazole-5-carbohydrazide
  • 3-Methyl-1H-pyrazole-5-carbohydrazide
  • 1-(4-Methylbenzyl)-3-methyl-1H-pyrazole-4-carbohydrazide

Uniqueness

1-(4-Methylbenzyl)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the 4-methylbenzyl group and the carbohydrazide moiety on the pyrazole ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for medicinal chemistry research. The combination of these functional groups allows for diverse chemical modifications and the development of new derivatives with enhanced biological properties.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

5-methyl-2-[(4-methylphenyl)methyl]pyrazole-3-carbohydrazide

InChI

InChI=1S/C13H16N4O/c1-9-3-5-11(6-4-9)8-17-12(13(18)15-14)7-10(2)16-17/h3-7H,8,14H2,1-2H3,(H,15,18)

InChI Key

NJZNICFGTNEDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C)C(=O)NN

Origin of Product

United States

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